molecular formula C23H17FN2O3 B5232259 4-{3-[(4-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione

4-{3-[(4-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione

Cat. No. B5232259
M. Wt: 388.4 g/mol
InChI Key: IWYAWJVBWPHUEW-KGENOOAVSA-N
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Description

4-{3-[(4-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione is a chemical compound with potential therapeutic applications. It is commonly known as FBP1 inhibitor, as it selectively inhibits the activity of the enzyme fructose-1,6-bisphosphatase 1 (FBP1). FBP1 is a key enzyme in the gluconeogenesis pathway, which is important for maintaining blood glucose levels. Inhibition of FBP1 has been shown to have potential in the treatment of metabolic disorders such as type 2 diabetes and cancer.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if it’s a pharmaceutical, the mechanism would depend on the biological target .

Safety and Hazards

As with any chemical compound, handling should be done with appropriate safety measures. Without specific toxicity data, it’s hard to comment on the exact hazards .

Future Directions

The future directions would depend on the current applications of the compound. If it’s a pharmaceutical, future work could involve improving efficacy or reducing side effects .

properties

IUPAC Name

(4E)-4-[[3-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN2O3/c24-18-11-9-16(10-12-18)15-29-20-8-4-5-17(13-20)14-21-22(27)25-26(23(21)28)19-6-2-1-3-7-19/h1-14H,15H2,(H,25,27)/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYAWJVBWPHUEW-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)OCC4=CC=C(C=C4)F)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=CC=C3)OCC4=CC=C(C=C4)F)/C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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